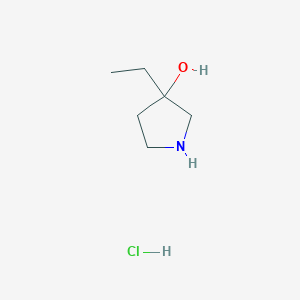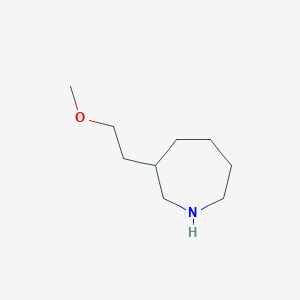![molecular formula C7H10Cl2N4 B1471171 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride CAS No. 1803606-34-9](/img/structure/B1471171.png)
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
描述
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. It is known to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
作用机制
Target of Action
The primary targets of 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
This compound interacts with its targets, IKK-ε and TBK1, by inhibiting their activity. This inhibition prevents the phosphorylation process, thereby reducing the activation of NF-kappaB .
Biochemical Pathways
The inhibition of IKK-ε and TBK1 affects the NF-kappaB signaling pathway. NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
Similar compounds have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .
Result of Action
The result of the action of this compound is the reduced activation of NF-kappaB. This can lead to a decrease in the transcription of DNA and a potential reduction in the immune response to infection .
生化分析
Biochemical Properties
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as kinases and phosphatases, which are essential for regulating cellular signaling pathways. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, this compound has been found to bind to various proteins, influencing their conformation and activity. This interaction can modulate the function of proteins involved in processes such as DNA replication, transcription, and repair .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, the compound has been observed to induce cell cycle arrest and apoptosis by interfering with key signaling pathways such as PI3K/Akt/mTOR . This disruption can lead to changes in gene expression and cellular metabolism, ultimately inhibiting cell proliferation. In immune cells, this compound can modulate the activity of cytokines and other signaling molecules, affecting immune responses and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, disrupting downstream signaling pathways . Additionally, the compound can interact with DNA and RNA, affecting gene expression by altering transcriptional and post-transcriptional processes. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the temporal effects of this compound have been observed to include sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and modulating immune responses . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, influencing metabolic flux and altering the levels of key metabolites. The compound’s interaction with metabolic pathways can also affect energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins within the cytoplasm can sequester the compound, affecting its localization and availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes . For example, nuclear localization can enhance the compound’s ability to interact with DNA and transcription factors, while mitochondrial localization can affect energy production and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate is then cyclized using acetic anhydride to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs palladium-catalyzed amide coupling reactions. For instance, 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol, yielding the desired product in good yields .
化学反应分析
Types of Reactions
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the pyridine ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, depending on the reagents and conditions used .
科学研究应用
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as a GABA A receptor agonist and its potential in modulating various biological pathways.
Medicine: Explored for its therapeutic potential in treating central nervous system disorders, cancer, and inflammation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
相似化合物的比较
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomer with similar biological activities but different structural arrangement.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties, including anti-inflammatory and antimicrobial activities
Uniqueness
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern and its potent activity as a GABA A receptor modulator. This makes it particularly valuable in the development of therapeutics targeting the central nervous system.
属性
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-6-5(10-7(11)8)3-2-4-9-6;;/h2-4H,1H3,(H2,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCBJGUVZDSDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-34-9 | |
| Record name | 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)





![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)
![8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)



![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate](/img/structure/B1471111.png)
